molecular formula C10H8ClN B132788 4-Chloro-5-methylquinoline CAS No. 143946-48-9

4-Chloro-5-methylquinoline

Cat. No. B132788
CAS RN: 143946-48-9
M. Wt: 177.63 g/mol
InChI Key: UCSWAUFCOHKRMT-UHFFFAOYSA-N
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Description

4-Chloro-5-methylquinoline is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is an off-white solid and is used in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-5-methylquinoline, has been a topic of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-methylquinoline is 1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 . The structure determination of small molecule compounds like 4-Chloro-5-methylquinoline can be achieved using techniques such as electron diffraction .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

4-Chloro-5-methylquinoline is an off-white solid . It has a molecular weight of 177.63 .

Scientific Research Applications

Anticancer Properties

4-Chloro-5-methylquinoline exhibits promising anticancer activity. Researchers have found that this compound can selectively inhibit cancer cell growth by interfering with specific cellular pathways. Its mechanism of action involves disrupting DNA replication, cell cycle progression, and inducing apoptosis (programmed cell death). Further studies are needed to explore its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer .

Antioxidant Activity

As an antioxidant, 4-Chloro-5-methylquinoline scavenges free radicals and protects cells from oxidative stress. By preventing cellular damage caused by reactive oxygen species, it may contribute to overall health and longevity. Researchers are investigating its role in mitigating oxidative damage associated with aging, neurodegenerative diseases, and cardiovascular conditions .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases, from arthritis to cardiovascular disorders. 4-Chloro-5-methylquinoline has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for developing novel anti-inflammatory drugs .

Antimalarial Activity

Quinoline derivatives, including 4-Chloro-5-methylquinoline, have been investigated for their antimalarial potential. These compounds interfere with the Plasmodium parasite’s life cycle, preventing its survival within host red blood cells. While more research is needed, this compound could contribute to the fight against malaria .

Anti-SARS-CoV-2 Activity

The ongoing COVID-19 pandemic has spurred interest in identifying compounds that inhibit SARS-CoV-2, the virus responsible for COVID-19. Preliminary studies suggest that 4-Chloro-5-methylquinoline may exhibit antiviral activity against SARS-CoV-2 by targeting viral proteins or entry mechanisms. However, rigorous clinical trials are essential to validate its efficacy .

Antituberculosis Potential

Tuberculosis (TB) remains a global health challenge. Quinoline derivatives, including 4-Chloro-5-methylquinoline, have shown activity against Mycobacterium tuberculosis—the causative agent of TB. These compounds disrupt bacterial cell wall synthesis or inhibit enzymes crucial for bacterial survival. Researchers are exploring their use as adjunct therapies alongside existing TB drugs .

Shehab, W. S., Amer, M. M. K., Elsayed, D. A., Yadav, K. K., & Abdellattif, M. H. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(10), 2443–2457. Link

Future Directions

The future directions for 4-Chloro-5-methylquinoline and other quinoline derivatives involve further exploration of their therapeutic potential . There is a need for the development of new molecules containing the quinoline nucleus to address various health conditions . The field of controlled drug delivery also presents promising future directions for enhancing the therapeutic efficacy of these compounds .

properties

IUPAC Name

4-chloro-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSWAUFCOHKRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597831
Record name 4-Chloro-5-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylquinoline

CAS RN

143946-48-9
Record name 4-Chloro-5-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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